Retigabine Dihydrochloride - 150812-13-8

Retigabine Dihydrochloride

Catalog Number: EVT-336199
CAS Number: 150812-13-8
Molecular Formula: C16H20Cl2FN3O2
Molecular Weight: 376.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Retigabine dihydrochloride, also known as ezogabine, is a novel antiepileptic drug that has garnered attention due to its unique mechanism of action, which involves the modulation of neuronal potassium channels, specifically the KCNQ (Kv7) family710. This drug has shown promise in the treatment of epilepsy and has potential applications in other conditions characterized by neuronal hyperexcitability, such as neuropathic pain and affective disorders79.

Synthesis Analysis

The synthesis of Retigabine Dihydrochloride and its analogs has been extensively explored, with multiple synthetic routes described in the scientific literature. [, ] A common approach involves the reaction of substituted anilines with appropriately functionalized pyridine derivatives. [] This reaction is typically carried out in the presence of a base and a suitable solvent, with reaction conditions optimized for yield and purity. []

Molecular Structure Analysis

Retigabine Dihydrochloride is characterized by a tri-substituted benzene ring linked to a piperidine ring through a carbamate moiety. [] The piperidine ring is further substituted with a 2,4-difluorobenzylamino group. [] This specific arrangement of functional groups is crucial for its interaction with the target Kv7 channels. []

Chemical Reactions Analysis

Retigabine Dihydrochloride, like other amine-containing compounds, can undergo various chemical reactions. [] It can form salts with acids, such as hydrochloric acid, resulting in the dihydrochloride salt. [] It can also undergo oxidation, particularly in the presence of oxidizing agents or metabolic enzymes. [, ] Understanding the chemical reactivity of Retigabine Dihydrochloride is essential for interpreting its behavior in biological systems and developing stable formulations.

Mechanism of Action

Retigabine acts primarily as a positive allosteric modulator of KCNQ2-5 (Kv7.2-7.5) ion channels, which are crucial determinants of cellular excitability10. It stabilizes the open conformation of these channels, leading to an increase in the M-current, a subthreshold potassium current that serves to stabilize the membrane potential and control neuronal excitability67. The binding site for retigabine has been identified as a hydrophobic pocket near the channel gate, which is formed at the interface of two adjacent subunits and may only be present in the open state of the channel15. This interaction induces a hyperpolarizing shift in the activation curves for various KCNQ channels, with differential potencies, and does not affect cardiac KCNQ1 currents2. The drug's effect on the gating properties of the KCNQ channels results in a hyperpolarization of the resting membrane potential and a reduction in the number of action potentials produced by depolarizing current injections4.

Applications in Various Fields

Epilepsy

Retigabine has been shown to have a broad spectrum of activity in animal models of electrically-induced and chemically-induced epileptic seizures7. Clinical trials have indicated that retigabine is effective as an add-on therapy in refractory epileptic patients, with the major adverse effects being dizziness, somnolence, and fatigue9. Its unique mechanism of action complements the existing antiepileptic drugs, making it a valuable addition to the therapeutic arsenal for epilepsy management.

Neuropathic Pain

Neuropathic pain conditions, which are sometimes resistant to conventional analgesics, have been reported to respond to antiepileptic drugs. Retigabine has been found to relieve pain-like behaviors in animal models of neuropathic pain, suggesting its utility in treating this challenging condition7.

Anxiety and Affective Disorders

Retigabine has been observed to reduce unconditioned anxiety-like behaviors in animal models, indicating potential applications in the treatment of anxiety and other affective disorders7. The drug's ability to stabilize neuronal excitability may underlie its anxiolytic effects.

Other Potential Applications

The drug is also being considered for other conditions such as stroke and Alzheimer’s disease, where neuronal hyperexcitability plays a role in the pathology9. The broad-spectrum activity of retigabine in various models of neuronal hyperexcitability suggests its potential utility beyond epilepsy.

Future Directions
  • Improving Specificity: Future research should focus on developing Retigabine Dihydrochloride analogs with improved subtype selectivity within the Kv7 channel family. [, , ] This could lead to the development of more targeted therapies with fewer side effects.

  • Understanding Side Effect Mechanisms: Further investigation is needed to elucidate the mechanisms underlying the tissue discoloration and retinal pigment changes associated with Retigabine Dihydrochloride use. [] This knowledge is crucial for developing safer Kv7 channel activators.

  • Exploring New Therapeutic Applications: Given its diverse effects on neuronal excitability, future research should explore the therapeutic potential of Retigabine Dihydrochloride in other neurological and non-neurological disorders where Kv7 channel dysfunction is implicated. [, , , , , , ]

Flupirtine

  • Relevance: Flupirtine is structurally very similar to Retigabine Dihydrochloride, sharing a triaminophenyl core. [, , , ] The primary structural difference lies in the substituents on this core. Both compounds exert their effects by activating Kv7 channels, suggesting a shared mechanism of action. Research on flupirtine, particularly regarding its metabolism and toxicity profile, is relevant to understanding the potential risks and benefits of structurally related compounds like Retigabine Dihydrochloride.

N-(4-fluorobenzyl)-6-[(4-fluorobenzyl)amino]-2-methoxy-4-methylnicotinamide

    Compound Description: This compound is a flupirtine analog designed to avoid the formation of toxic quinone diimines by shifting potential oxidation sites away from the central aromatic ring. [] It exhibits potent Kv7.2/3 opening activity, surpassing the potency of flupirtine itself. []

    Relevance: This compound, while designed as a flupirtine analog, provides insights into structural modifications that can influence the activity and potentially the toxicity profile of compounds targeting Kv7 channels. [] Its increased potency compared to flupirtine highlights the potential for optimizing the activity of compounds structurally related to Retigabine Dihydrochloride.

3‐(3,5‐difluorophenyl)‐N‐(6‐(isobutylthio)‐2‐(pyrrolidin‐1‐yl)pyridin‐3‐yl)propanamide

    Compound Description: This compound is a sulfide analog of flupirtine, designed to avoid the formation of toxic quinone metabolites. [] It exhibits potent Kv7.2/3 opening activity, comparable to retigabine, and demonstrates a significantly improved toxicity/activity ratio compared to flupirtine. []

    Relevance: This sulfide analog of flupirtine exemplifies a strategy to mitigate the potential toxicity associated with quinone formation while maintaining potent Kv7.2/3 opening activity. [] Its structural similarities to both flupirtine and Retigabine Dihydrochloride make it a valuable point of comparison for understanding structure-activity relationships and exploring safer alternatives within this class of compounds.

Mitoxantrone Dihydrochloride

    Compound Description: Mitoxantrone Dihydrochloride is an FDA-approved anticancer drug. [] Recent research suggests it can bind to the C-terminal region of the SARS-CoV-2 NSP1 protein. [] This binding interaction may have implications for developing new therapeutic strategies against COVID-19.

    Relevance: While Mitoxantrone Dihydrochloride itself is not structurally related to Retigabine Dihydrochloride and targets a completely different biological process, its inclusion in this list highlights the potential for identifying new applications for existing drugs. [] This is particularly relevant in the context of drug repurposing, where existing drugs with known safety profiles are explored for new therapeutic uses.

Properties

CAS Number

150812-13-8

Product Name

Retigabine Dihydrochloride

IUPAC Name

ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate;dihydrochloride

Molecular Formula

C16H20Cl2FN3O2

Molecular Weight

376.2 g/mol

InChI

InChI=1S/C16H18FN3O2.2ClH/c1-2-22-16(21)20-15-8-7-13(9-14(15)18)19-10-11-3-5-12(17)6-4-11;;/h3-9,19H,2,10,18H2,1H3,(H,20,21);2*1H

InChI Key

WSGFOWNASITQHJ-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl.Cl

Synonyms

N-(2-Amino-4-(4-fluorobenzylamino)phenyl)carbamic Acid Ethyl Ester Dihydrochloride; Ethyl [2-Amino-4-[[(4-fluorophenyl)methyl]amino]phenyl]carbamate Dihydrochloride; D 20443; Ezogabine Dihydrochloride_x000B_

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.